An In-depth Technical Guide to 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Hydroxy-isoxazol-5-yl)-propionic acid is a heterocyclic compound featuring both a hydroxyisoxazole and a propionic acid moiety. While specific research on this exact molecule is limited, its structural components are present in numerous biologically active compounds. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on the known characteristics of related isoxazole and propionic acid derivatives. This document is intended to serve as a foundational resource for researchers interested in the evaluation and development of this and similar molecules.
Nomenclature and Molecular Structure
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Systematic Name: 3-(3-Hydroxy-1,2-oxazol-5-yl)propanoic acid
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CAS Number: 75989-19-4[1]
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Molecular Formula: C₆H₇NO₄[1]
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Molecular Weight: 157.12 g/mol [1]
Tautomerism
A key feature of 3-hydroxyisoxazoles is their existence in tautomeric forms. The hydroxy form is in equilibrium with its keto tautomers. Theoretical studies on 3-hydroxyisoxazole suggest that the hydroxy (enol) form is the dominant tautomer in both the gas phase and in aqueous solution[2]. This is a critical consideration for its chemical reactivity and biological interactions.
Caption: Tautomeric equilibrium of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale |
| pKa | Carboxylic acid: ~4.5-5.0 Hydroxyisoxazole: ~8.0-9.0 | The propionic acid moiety will have a pKa typical of short-chain carboxylic acids[3]. The hydroxyisoxazole group is weakly acidic. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO). | The presence of both a carboxylic acid and a hydroxyl group, capable of hydrogen bonding, suggests good solubility in polar solvents. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and high temperatures. | Isoxazole rings are generally stable, but can be susceptible to ring-opening under harsh conditions. The propionic acid moiety is stable. |
| Appearance | Likely a white to off-white solid. | Based on the appearance of similar small organic molecules. |
Proposed Synthesis and Purification
A plausible and efficient synthetic route to 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid involves the reaction of a β-ketoester with hydroxylamine[4][5]. This method is a well-established approach for the formation of 3-hydroxyisoxazoles.
Caption: Proposed synthesis workflow for 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 3-(3-hydroxy-isoxazol-5-yl)-propionate
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To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl 5-oxo-hexanoate at 0-5 °C.
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Stir the mixture for 30 minutes to form the sodium salt of the β-ketoester.
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Add a solution of hydroxylamine hydrochloride in water dropwise, maintaining the temperature below 10 °C.
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Allow the reaction mixture to stir at room temperature for 12-16 hours.
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Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2, while keeping the temperature below 20°C.
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Heat the mixture to 70-80 °C for 1-2 hours to ensure complete cyclization and ring formation.
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Cool the mixture and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.
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Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid
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Dissolve the purified ethyl ester in a mixture of ethanol and water.
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Add a stoichiometric amount of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
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Remove the ethanol under reduced pressure.
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Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
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Acidify the aqueous layer with cold 1M hydrochloric acid to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford pure 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the propionic acid chain and the isoxazole ring proton.
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~12.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
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~6.0 ppm (singlet, 1H): Proton on the isoxazole ring (at C4).
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~2.9 ppm (triplet, 2H): Methylene group adjacent to the isoxazole ring (-CH₂-).
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~2.6 ppm (triplet, 2H): Methylene group adjacent to the carboxyl group (-CH₂-).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
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~175 ppm: Carboxylic acid carbonyl carbon (-COOH).
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~170 ppm: C5 of the isoxazole ring.
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~158 ppm: C3 of the isoxazole ring.
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~98 ppm: C4 of the isoxazole ring.
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~30 ppm: Methylene carbon adjacent to the carboxyl group.
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~25 ppm: Methylene carbon adjacent to the isoxazole ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and C=N bonds.
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3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
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~3100 cm⁻¹: O-H stretching of the isoxazole hydroxyl group.
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~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
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~1600 cm⁻¹: C=N stretching of the isoxazole ring.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.
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m/z 157: Molecular ion [M]⁺.
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Loss of H₂O (m/z 139): From the carboxylic acid and/or the hydroxyl group.
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Loss of COOH (m/z 112): Decarboxylation of the propionic acid side chain.
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Fragmentation of the isoxazole ring: Leading to smaller fragment ions.
Potential Biological Activity and Mechanism of Action
While the specific biological activity of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid has not been reported, its structural similarity to known pharmacophores suggests several potential areas of interest.
GABA Receptor Modulation
The 3-hydroxyisoxazole ring is a key structural feature of muscimol, a potent agonist of the GABA-A receptor. The propionic acid moiety is structurally related to GABA (γ-aminobutyric acid) itself. Therefore, it is plausible that this molecule could act as a modulator of GABA receptors, potentially as an agonist or a partial agonist.
Caption: Hypothetical mechanism of action at the GABA-A receptor.
Antimicrobial Activity
Various isoxazole and propionic acid derivatives have demonstrated antimicrobial properties. It is conceivable that 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid could exhibit activity against certain bacterial or fungal strains. The mechanism could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or other pathways.
Computational Modeling and QSAR
To further investigate the potential of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, computational approaches are recommended.
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Molecular Docking: Docking studies with the crystal structures of GABA-A receptors could predict the binding affinity and mode of interaction of the compound. This would help in understanding its potential as a GABAergic modulator[6][7][8].
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Quantitative Structure-Activity Relationship (QSAR): If a series of related analogues are synthesized and tested, QSAR studies can be performed to correlate their chemical structures with their biological activities. This can guide the design of more potent and selective compounds[9][10][11][12][13].
Conclusion
3-(3-Hydroxy-isoxazol-5-yl)-propionic acid represents an intriguing, yet underexplored, chemical entity. Based on the well-established chemistry and pharmacology of its constituent moieties, this compound holds promise as a potential modulator of GABAergic neurotransmission and may possess antimicrobial properties. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its physicochemical properties and biological activities. This technical guide serves as a starting point for researchers to unlock the full potential of this and related molecules in the pursuit of novel therapeutics.
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